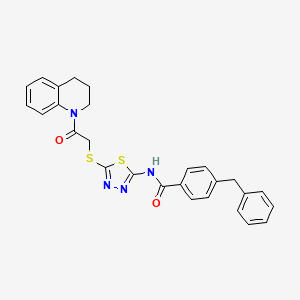
4-benzyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-benzyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that belongs to the thiadiazole family. This family is known for its diverse biological activities and wide-ranging applications in medicinal chemistry. The unique structural features of this compound make it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: : The synthesis begins with the preparation of the thiadiazole ring. This can be achieved through the reaction of appropriate hydrazides with carbon disulfide under basic conditions, followed by oxidative cyclization.
Quinoline Derivative Preparation: : The next step involves the synthesis of the 3,4-dihydroquinolin-1(2H)-one derivative. This can be done through a Povarov reaction, which involves the cycloaddition of aniline derivatives with aldehydes and alkenes.
Coupling Reactions: : The final steps include coupling the quinoline derivative with the thiadiazole ring via a thioether linkage, followed by the attachment of the benzamide moiety. These coupling reactions are typically facilitated by nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.
Industrial Production Methods
For industrial production, optimization of the reaction conditions is essential to achieve high yields and purity. Continuous flow synthesis and the use of automated reactors can significantly enhance the efficiency of the synthesis process. Scaling up requires careful control of temperature, pressure, and the use of catalysts to ensure the consistency and safety of the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: : Reduction can occur at the carbonyl groups, potentially leading to the formation of alcohol derivatives.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzyl and quinoline moieties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the sulfur atom can yield sulfoxides, whereas reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
4-benzyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has a wide array of applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new synthetic methodologies.
Biology: : The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable tool for biological assays.
Medicine: : Its potential therapeutic applications are being explored in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: : The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets within the cell. For instance, it may bind to and inhibit the activity of specific enzymes, thereby disrupting key metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparing 4-benzyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide with other similar compounds highlights its unique properties:
Similar Compounds: : Thiadiazole derivatives, benzamide derivatives, and quinoline derivatives.
Uniqueness: : The combination of a thiadiazole ring, a quinoline moiety, and a benzamide group in a single molecule sets it apart, providing a unique structural framework for diverse chemical reactions and biological activities.
To sum up, this compound's multifaceted structure and versatile reactivity make it a compound of significant interest across various fields of research and industry. Its synthesis, chemical behavior, and broad range of applications underscore its importance in both scientific and practical contexts.
Properties
IUPAC Name |
4-benzyl-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S2/c32-24(31-16-6-10-21-9-4-5-11-23(21)31)18-34-27-30-29-26(35-27)28-25(33)22-14-12-20(13-15-22)17-19-7-2-1-3-8-19/h1-5,7-9,11-15H,6,10,16-18H2,(H,28,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXOABTVYFYCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine](/img/structure/B2964533.png)

![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964537.png)
![(Z)-N-(4-Butylphenyl)-2-cyano-3-[4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2964540.png)
![2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2964543.png)
![(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2964544.png)



![1-(3-chloro-2-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2964549.png)
![Methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2964550.png)

![2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2964552.png)

